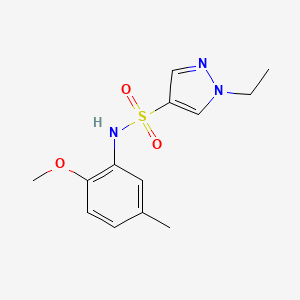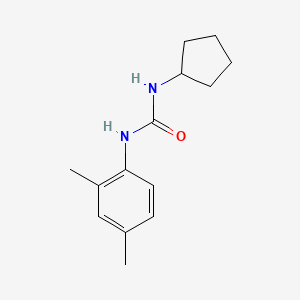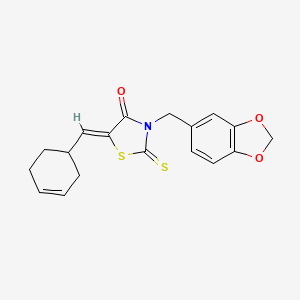![molecular formula C10H9FN2O2S B5346328 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole, commonly known as FMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMPS is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways.
作用機序
FMPS inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can activate downstream signaling pathways. The precise mechanism of FMPS inhibition of PTP activity is still under investigation, but it is believed to involve the formation of a covalent bond between FMPS and the active site cysteine residue of the enzyme.
Biochemical and Physiological Effects
FMPS has been shown to have several biochemical and physiological effects. Inhibition of PTP activity by FMPS can lead to the activation of various signaling pathways, including the insulin and leptin signaling pathways. This can result in improved glucose homeostasis and increased energy expenditure, making FMPS a potential therapeutic for diabetes and obesity. FMPS has also been shown to have anti-inflammatory effects, which may be useful for the treatment of autoimmune disorders.
実験室実験の利点と制限
FMPS has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. FMPS is also stable and easy to handle, which simplifies experimental procedures. However, there are some limitations to the use of FMPS in lab experiments. It is a relatively new compound, and its effects on different this compound and signaling pathways are still being investigated. The covalent nature of FMPS binding to this compound may also limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMPS. One area of research is the development of FMPS-based therapeutics for the treatment of diseases such as cancer, diabetes, and autoimmune disorders. Another area of research is the investigation of the effects of FMPS on different 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole and signaling pathways. This may lead to the discovery of new targets for drug development. Additionally, the development of new synthetic methods for FMPS may improve its availability and reduce its cost, making it more accessible for scientific research.
合成法
The synthesis of FMPS involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the pyrazole nitrogen, resulting in the formation of FMPS as a white crystalline solid.
科学的研究の応用
FMPS has been extensively studied for its potential applications in biomedical research. It is a potent inhibitor of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole, which play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. FMPS has been shown to inhibit the activity of several this compound, including PTP1B, SHP-2, and TC-PTP, making it a promising candidate for the development of therapeutics for these diseases.
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-7-9(3-4-10(8)11)16(14,15)13-6-2-5-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAMGVIJRLIYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)

![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)


![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)
![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)
